molecular formula C7H15ClO B13162520 1-Chloro-4-methoxyhexane

1-Chloro-4-methoxyhexane

Cat. No.: B13162520
M. Wt: 150.64 g/mol
InChI Key: AEUNOKWVEVZKOF-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxyhexane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxyhexane can be synthesized through several methods. One common approach involves the reaction of 4-methoxyhexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H15O} + \text{SOCl2} \rightarrow \text{C7H15ClO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and high-yield synthesis. The reaction conditions are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxyhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 4-methoxyhexanol.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form 4-methoxyhexane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 4-Methoxyhexanol.

    Oxidation: 4-Methoxyhexanal or 4-methoxyhexanoic acid.

    Reduction: 4-Methoxyhexane.

Scientific Research Applications

1-Chloro-4-methoxyhexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxyhexane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a substrate for nucleophilic substitution.

Comparison with Similar Compounds

    1-Chloro-4-methylhexane: Similar in structure but with a methyl group instead of a methoxy group.

    1-Chloro-4-ethoxyhexane: Contains an ethoxy group instead of a methoxy group.

    1-Chloro-4-hydroxyhexane: Has a hydroxyl group instead of a methoxy group.

Uniqueness: 1-Chloro-4-methoxyhexane is unique due to the presence of both a chlorine atom and a methoxy group, which impart distinct chemical properties. The methoxy group increases the compound’s solubility in organic solvents, while the chlorine atom enhances its reactivity towards nucleophiles.

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-4-methoxyhexane

InChI

InChI=1S/C7H15ClO/c1-3-7(9-2)5-4-6-8/h7H,3-6H2,1-2H3

InChI Key

AEUNOKWVEVZKOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCl)OC

Origin of Product

United States

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